2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.
Preparation Methods
The synthesis of 2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine typically involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, yielding different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine can be compared with other similar compounds, such as:
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: This compound has a methoxy group instead of a chloro group, leading to different chemical and biological properties.
2-(5-Methyl-1H-indol-3-yl)ethan-1-amine: The presence of a methyl group instead of a chloro group also results in distinct characteristics.
Properties
CAS No. |
83748-17-8 |
---|---|
Molecular Formula |
C11H13ClN2S |
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-[(5-chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H13ClN2S/c1-7-11(15-5-4-13)9-6-8(12)2-3-10(9)14-7/h2-3,6,14H,4-5,13H2,1H3 |
InChI Key |
POPLEOYFKTYIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.